molecular formula C14H19NO5 B600017 5-(Boc-amino)methyl-2-methoxy-benzoic acid CAS No. 153903-13-0

5-(Boc-amino)methyl-2-methoxy-benzoic acid

Cat. No. B600017
M. Wt: 281.308
InChI Key: MWJZAOAKNWVPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(Boc-amino)methyl-2-methoxy-benzoic acid” is a chemical compound that is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also known as "5-((tert-butoxycarbonyl)aminomethyl)-2-methoxybenzoic acid" .

Scientific Research Applications

Synthesis of Peptide Amides and Derivatives

5-(Boc-amino)methyl-2-methoxy-benzoic acid is utilized in the synthesis of peptide amides by employing Boc/Fmoc strategy, demonstrating its versatility as a building block in peptide chemistry. The protective Boc group (tert-butoxycarbonyl) is essential for temporary protection of amino groups during peptide bond formation, allowing for selective deprotection and coupling reactions. This strategy is applied in the synthesis of various peptides, including hormones like oxytocin and secretin, highlighting the compound's role in creating biologically active peptides and peptidomimetics (Patek & Lebl, 1991).

Creation of Novel Amino Acid Derivatives

The compound's utility extends to the creation of novel amino acid derivatives, serving as scaffolds for combinatorial chemistry and peptidomimetic synthesis. For instance, the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives from 4-aminobenzoic acid demonstrates the compound's role in the development of new building blocks for pseudopeptide synthesis. This process involves regioselective amidomethylation, showcasing the compound's potential in generating amino acids with distinct functionalities for advanced synthetic applications (Pascal et al., 2000).

Safety And Hazards

Safety data for “5-(Boc-amino)methyl-2-methoxy-benzoic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

properties

IUPAC Name

2-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-5-6-11(19-4)10(7-9)12(16)17/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZAOAKNWVPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Boc-amino)methyl-2-methoxy-benzoic acid

CAS RN

153903-13-0
Record name 5-({[(tert-butoxy)carbonyl]amino}methyl)-2-methoxybenzoic acid
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